1-methyl-1H-indazole-3-sulfonyl chloride
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Overview
Description
1-Methyl-1H-indazole-3-sulfonyl chloride is a chemical compound belonging to the class of indazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a sulfonyl chloride group attached to the indazole ring, specifically at the 3-position, and a methyl group at the 1-position. Indazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazole-3-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonylation of 1-methyl-1H-indazole. The reaction typically uses chlorosulfonic acid or sulfuryl chloride as the sulfonylating agents. The reaction is carried out under controlled conditions, often at low temperatures, to prevent decomposition or side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation: Oxidative reactions can convert the sulfonyl chloride group to sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed under acidic or basic conditions.
Major Products:
Sulfonamide Derivatives: Formed through nucleophilic substitution.
Sulfonyl Hydride: Formed through reduction.
Sulfonic Acid Derivatives: Formed through oxidation.
Scientific Research Applications
1-Methyl-1H-indazole-3-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in the study of enzyme inhibition and protein modification.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its reactive sulfonyl chloride group.
Mechanism of Action
The mechanism of action of 1-methyl-1H-indazole-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This reactivity is exploited in medicinal chemistry to design inhibitors that target specific enzymes or receptors.
Comparison with Similar Compounds
1-Methyl-1H-indazole-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride.
1-Methyl-1H-indazole-3-sulfonic Acid: Contains a sulfonic acid group instead of a sulfonyl chloride.
1-Methyl-1H-indazole-3-carboxylic Acid: Features a carboxylic acid group at the 3-position.
Uniqueness: 1-Methyl-1H-indazole-3-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis
Properties
Molecular Formula |
C8H7ClN2O2S |
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Molecular Weight |
230.67 g/mol |
IUPAC Name |
1-methylindazole-3-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O2S/c1-11-7-5-3-2-4-6(7)8(10-11)14(9,12)13/h2-5H,1H3 |
InChI Key |
HUBNJDZVZPDLBF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)S(=O)(=O)Cl |
Origin of Product |
United States |
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